
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide-based inhibitor of several protein kinases, including Aurora A, B, and C, which are involved in cell division and proliferation. This compound has been synthesized using various methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide involves the inhibition of Aurora kinases. These kinases are involved in the regulation of mitotic spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Aurora kinases can lead to defects in these processes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide inhibits the activity of Aurora kinases in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, it is important to note that this compound may also have off-target effects on other kinases and proteins, which could lead to unintended effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide in lab experiments is its specificity for Aurora kinases. This compound has been shown to selectively inhibit Aurora A, B, and C, making it a useful tool for studying the role of these kinases in cell division and proliferation. However, one limitation of using this compound is its potential for off-target effects on other kinases and proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide. One direction is the development of more potent and selective inhibitors of Aurora kinases for cancer therapy. Another direction is the investigation of the role of Aurora kinases in other biological processes, such as neuronal development and immune cell function. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Applications De Recherche Scientifique
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide has been studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of Aurora kinases, which are overexpressed in many types of cancer and play a crucial role in cell division and proliferation. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c21-17-12-16(7-8-18(17)22)28(26,27)23-15-6-5-13-9-10-24(19(13)11-15)20(25)14-3-1-2-4-14/h5-8,11-12,14,23H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZTUJCJXMKSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



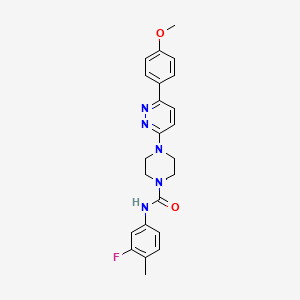

![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3402269.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402292.png)
![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)
![2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3402302.png)

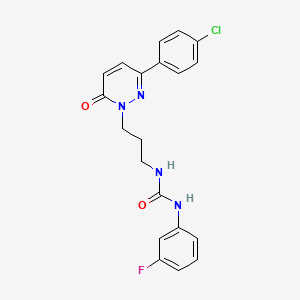
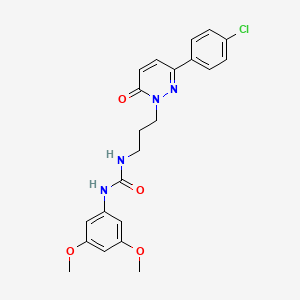
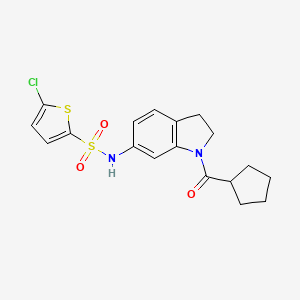
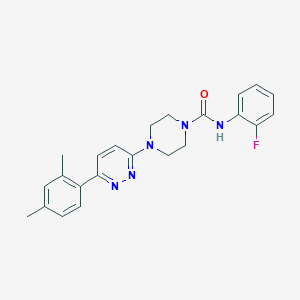
![2-(2-fluorophenyl)-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3402343.png)